molecular formula C5H9FO3 B2693056 2-(3-Fluoropropoxy)acetic acid CAS No. 1592473-74-9

2-(3-Fluoropropoxy)acetic acid

Cat. No.: B2693056
CAS No.: 1592473-74-9
M. Wt: 136.122
InChI Key: DCUYWQOMWHHKNR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(3-Fluoropropoxy)acetic acid typically involves the reaction of 3-fluoropropanol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 3-fluoropropanol attacks the carbon atom of chloroacetic acid, displacing the chlorine atom and forming the desired product .

Chemical Reactions Analysis

2-(3-Fluoropropoxy)acetic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like ammonia or thiols . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-(3-Fluoropropoxy)acetic acid depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing enzymatic reactions that can be monitored to study enzyme activity. In drug development, the fluorine atom in the compound can enhance the metabolic stability and bioavailability of pharmaceuticals by influencing the compound’s interaction with biological targets .

Comparison with Similar Compounds

2-(3-Fluoropropoxy)acetic acid can be compared with other fluorinated acetic acids, such as 2-fluoroacetic acid and 2-(2-fluoroethoxy)acetic acid. These compounds share similar structural features but differ in the length and substitution pattern of the fluorinated alkyl chain. The presence of the fluorine atom in these compounds imparts unique properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications .

Similar compounds include:

These compounds can be used in similar applications but may offer different reactivity and properties due to variations in their molecular structure.

Properties

IUPAC Name

2-(3-fluoropropoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO3/c6-2-1-3-9-4-5(7)8/h1-4H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUYWQOMWHHKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(=O)O)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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